4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one
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Overview
Description
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is a synthetic nucleoside analogue. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. Its unique structure allows it to interfere with viral and cellular DNA synthesis, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine base with a protected deoxyribose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the glycosylation reaction. Subsequent deprotection steps are carried out under mild acidic or basic conditions to yield the final nucleoside .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted analogues. These products can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects by incorporating into viral and cellular DNA, disrupting the normal process of DNA synthesis. This leads to the termination of DNA chain elongation and inhibits viral replication. In cancer cells, it interferes with DNA synthesis, thereby preventing cell proliferation and inducing apoptosis . The molecular targets include viral reverse transcriptase and cellular DNA polymerases, which are essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural features.
4-Amino-7-(2-c-methyl-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine: A synthetic analogue with modifications at the ribose moiety.
7-(5-deoxy-beta-d-ribofuranosyl)-5-iodo-7h-pyrrolo[2,3-d]pyrimidin-4-one: Another synthetic nucleoside analogue with different substituents on the pyrrolo[2,3-d]pyrimidine ring.
Uniqueness
4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific structural configuration, which allows it to effectively inhibit both viral and cellular DNA synthesis. This dual action makes it a promising candidate for the development of broad-spectrum antiviral and anticancer therapies .
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-11(18)13-9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 |
InChI Key |
KRCGKJZLLPGTBU-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(NC(=O)N=C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C(NC(=O)N=C32)N)CO)O |
Origin of Product |
United States |
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